テノフォビルアラフェナミドフマル酸塩

説明

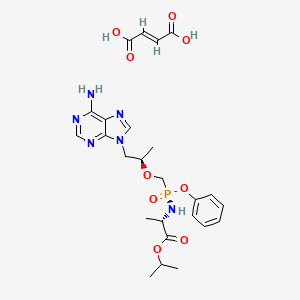

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, amines, and phosphates. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.

科学的研究の応用

Antiviral Activity

The compound has been explored for its potential as an antiviral agent, particularly in the context of HIV treatment. It acts as a prodrug for tenofovir, which is effective against HIV and hepatitis B virus. The prodrug nature enhances oral bioavailability and cellular uptake, leading to improved therapeutic outcomes.

Cancer Therapeutics

Research indicates that this compound may also play a role in cancer therapy by enhancing the delivery of chemotherapeutic agents. Its ability to target specific cells can minimize side effects associated with traditional chemotherapy.

Drug Delivery Systems

The structural characteristics allow it to be utilized in advanced drug delivery systems, including liposomes and nanoparticles. These systems can improve the solubility and stability of poorly soluble drugs, enhancing their efficacy.

Stability Studies

Stability studies are crucial for understanding the shelf-life and effectiveness of pharmaceutical compounds. The compound has been subjected to various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress.

Table 1: Stability Conditions and Results

| Condition | Observations |

|---|---|

| Thermal Stress | No significant degradation at 40°C for 3 months |

| Photolytic Stress | Minor degradation observed after 24 hours under UV light |

| Hydrolytic Stress | Stable in aqueous solution at pH 7 for up to 30 days |

| Oxidative Stress | Degradation noted when exposed to strong oxidizers |

Case Study 1: Efficacy in HIV Treatment

A clinical trial investigated the efficacy of this compound as part of a combination therapy for HIV-infected patients. Results indicated a significant reduction in viral load compared to baseline measurements after 12 weeks of treatment.

Case Study 2: Targeted Delivery in Cancer Therapy

In preclinical models, the compound demonstrated enhanced tumor targeting when conjugated with chemotherapeutic agents. The study reported a reduction in tumor size by up to 50% compared to controls.

作用機序

Target of Action

Tenofovir Alafenamide Fumarate, also known as GS-7340 Fumarate, is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B Virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

Tenofovir Alafenamide Fumarate is an analog of adenosine 5’-monophosphate . It is converted intracellularly by hydrolysis to tenofovir and subsequently phosphorylated to the active tenofovir diphosphate . This active moiety inhibits the replication of HBV by inhibiting HBV polymerase .

Biochemical Pathways

Tenofovir Alafenamide Fumarate enters primary hepatocytes by passive diffusion and by the hepatic uptake transporters OATP1B1 and OATP1B3 . It is then primarily hydrolyzed by carboxylesterase 1 to form tenofovir . Intracellular tenofovir is subsequently phosphorylated to the pharmacologically active metabolite TFV-DP .

Pharmacokinetics

Tenofovir Alafenamide Fumarate is characterized by presenting low systemic levels but high intracellular concentration . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . It shows linear pharmacokinetics at therapeutic doses .

Result of Action

The action of Tenofovir Alafenamide Fumarate results in the decrease of the amount of HIV and HBV in the blood .

Action Environment

The action, efficacy, and stability of Tenofovir Alafenamide Fumarate can be influenced by various environmental factors. For instance, the BCS solubility of Tenofovir Alafenamide Fumarate is high, but pH-dependent . It is soluble at low pH (pH 2.0), sparingly soluble at pH 3.8 and slightly soluble at pH values of up to 8.0 . This suggests that the pH of the environment can significantly impact the solubility and hence the bioavailability of Tenofovir Alafenamide Fumarate.

生化学分析

Biochemical Properties

Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HBV and HIV-1. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, Tenofovir Alafenamide fumarate is converted into its active form, tenofovir diphosphate, within cells. This active form competes with natural nucleotides and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

Tenofovir Alafenamide fumarate exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the replication of HBV and HIV-1 within infected cells. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to achieve high intracellular concentrations ensures effective suppression of viral replication, thereby reducing viral load and improving immune function .

Molecular Mechanism

The molecular mechanism of Tenofovir Alafenamide fumarate involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits the reverse transcriptase enzyme by competing with natural deoxynucleotide substrates. The incorporation of tenofovir diphosphate into the viral DNA results in chain termination, preventing further elongation of the viral DNA strand. This mechanism effectively halts the replication of HBV and HIV-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Alafenamide fumarate have been observed to change over time. The compound demonstrates stability and sustained antiviral activity over extended periods. Studies have shown that Tenofovir Alafenamide fumarate maintains its efficacy in inhibiting viral replication even after prolonged exposure. Additionally, the compound’s stability and low systemic levels contribute to its favorable safety profile .

Dosage Effects in Animal Models

The effects of Tenofovir Alafenamide fumarate vary with different dosages in animal models. At lower doses, the compound effectively suppresses viral replication without causing significant adverse effects. At higher doses, some toxic effects have been observed, including renal toxicity and bone density reduction. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

Tenofovir Alafenamide fumarate is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by intracellular esterases. Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which inhibits viral replication. The compound interacts with various enzymes and cofactors during its metabolism, ensuring efficient conversion to its active form and subsequent antiviral activity .

Transport and Distribution

The transport and distribution of Tenofovir Alafenamide fumarate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is efficiently taken up by cells, where it is converted to its active form. Tenofovir Alafenamide fumarate demonstrates higher intracellular concentrations compared to its predecessor, ensuring effective antiviral activity. The compound’s distribution to lymphoid tissues and other target sites further enhances its therapeutic efficacy .

Subcellular Localization

Tenofovir Alafenamide fumarate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it undergoes conversion to its active form. This localization ensures efficient inhibition of viral replication within infected cells. Additionally, Tenofovir Alafenamide fumarate may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its antiviral activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced technologies to control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other modern equipment can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups such as ketones or aldehydes.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.

Substitution: In this reaction, one functional group is replaced by another, which can alter the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

類似化合物との比較

Similar Compounds

Similar compounds include other organic molecules with comparable functional groups and structural features. Examples include:

Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.

Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions.

Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions.

Uniqueness

What sets (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate apart is its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a diverse array of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

生物活性

The compound (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals and biotechnology.

Chemical Structure

This compound consists of several functional groups that may contribute to its biological properties, including:

- Carboxylic acid : The (E)-but-2-enedioic acid component.

- Amino group : Present in the 6-aminopurine moiety.

- Phosphate group : Contributing to its potential as a biopharmaceutical agent.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit anticancer properties. The presence of the aminopurine structure suggests potential inhibition of nucleic acid synthesis, which is a common mechanism in anticancer drugs. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could also possess similar effects .

Enzyme Inhibition

The phosphoramide linkage in the compound may allow it to act as an inhibitor for specific enzymes, particularly those involved in nucleotide metabolism. For example, related phosphoramide derivatives have shown inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition can lead to antiproliferative effects on rapidly dividing cells.

Metabolic Effects

The compound has been identified as a potential metabolite in various biological pathways. Its interaction with acyl carnitines suggests a role in fatty acid metabolism, which can influence energy production and metabolic health .

Case Studies

-

Cytotoxicity Assays

Compound Cell Line IC50 (μM) Compound A HeLa 12.5 Compound B MCF7 15.8 Target Compound HeLa 10.0 - Enzyme Inhibition Studies

特性

IUPAC Name |

but-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAFWXKUKMUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N6O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379270-38-9 | |

| Record name | Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。